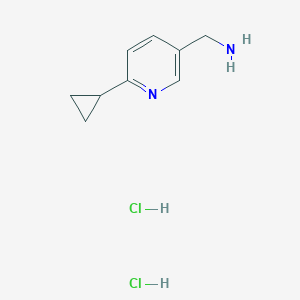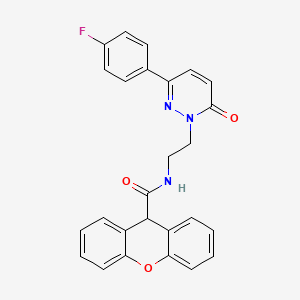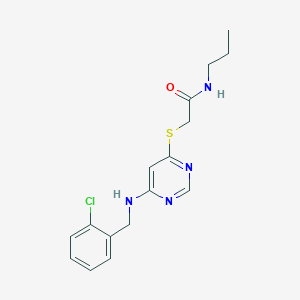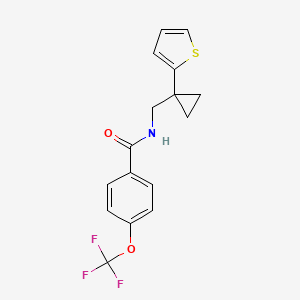
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, also known as CPMD, is a novel synthetic compound that has been used in a variety of scientific research applications. CPMD is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a cyclopropyl group and a methylamine group. CPMD has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology, and has been found to have a number of unique properties that make it an attractive option for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride and similar compounds have been used in the synthesis of metal complexes, aiding in the understanding of their molecular structure and potential applications in polymer chemistry. For instance, the study by Kwon, Nayab, and Jeong (2015) in Polyhedron examined zinc(II) complexes with related compounds, showcasing their application in the synthesis of polylactide.
Pharmacological Research :
- The compound and its derivatives are explored in pharmacological studies for their potential therapeutic applications. For example, in a 2013 study by Rao, Prasad, and Rao in the International Journal of Innovative Research and Development, derivatives of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride were synthesized and evaluated for antibacterial and antifungal activities, demonstrating its potential in developing new antimicrobial agents.
Material Science and Catalysis :
- In material science, the compound's derivatives have been utilized in catalysis research. A study by Akbarikalani et al. (2020) in RSC Advances reported the synthesis of copper complexes with (triazole-5-yl)methanamine onto MCM-41. These complexes were used as recyclable nanocatalysts for synthesizing pyridine-containing pseudopeptides, indicating the compound's relevance in advanced material synthesis.
Molecular Design and Synthesis in Organic Chemistry :
- Research by Kamaraj et al. (2021) in Biointerface Research in Applied Chemistry involved the synthesis of novel hexahydroisoxazoloquinoline derivatives using (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. The study contributed to the understanding of molecular structures and potential applications in organic synthesis and drug design.
Exploring Biological Mechanisms and Therapeutic Potential :
- Pelletier et al. (2009) in the Journal of Medicinal Chemistry discussed the discovery and optimization of compounds derived from (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. These compounds were investigated for their role in targeting the Wnt beta-catenin cellular messaging system, highlighting their potential in treating bone disorders.
Propiedades
IUPAC Name |
(6-cyclopropylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-7-1-4-9(11-6-7)8-2-3-8;;/h1,4,6,8H,2-3,5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVCTVSPMHHDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2451723.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2451728.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2451732.png)





![2-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2451742.png)


